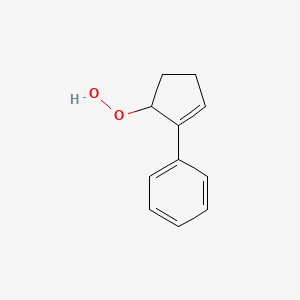
Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- is a chemical compound with a complex structure that includes a butanamide backbone, a hydroxy group, and a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- typically involves multi-step organic synthesis techniques. One common method includes the reaction of 3-methylphenylamine with butanoyl chloride to form an intermediate, which is then oxidized to introduce the hydroxy group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanamide, N-hydroxy-N-(4-methylphenyl)-3-oxo-
- Butanamide, N-hydroxy-N-(2-methylphenyl)-3-oxo-
- Butanamide, N-hydroxy-N-(3-chlorophenyl)-3-oxo-
Uniqueness
Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different interactions with molecular targets compared to its analogs.
Propriétés
Numéro CAS |
61563-95-9 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
N-hydroxy-N-(3-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H13NO3/c1-8-4-3-5-10(6-8)12(15)11(14)7-9(2)13/h3-6,15H,7H2,1-2H3 |
Clé InChI |
SWSHPQRSEBPCAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(C(=O)CC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


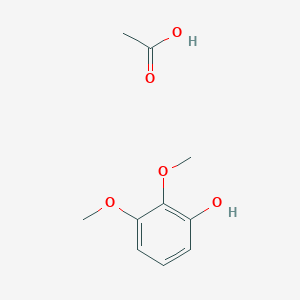
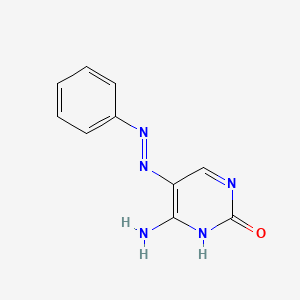
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
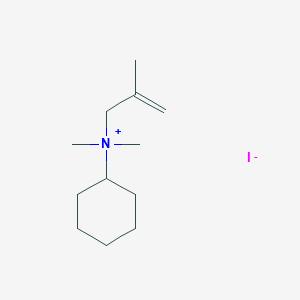
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)
![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
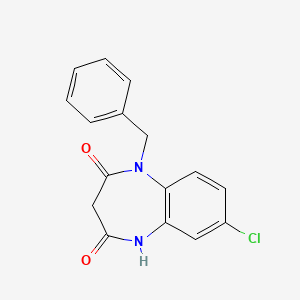
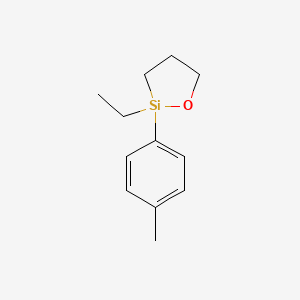


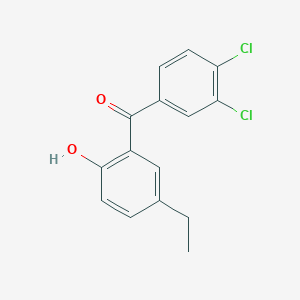
![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
